molecular formula C23H23NO B457415 N-benzhydryl-4-isopropylbenzamide

N-benzhydryl-4-isopropylbenzamide

Cat. No.: B457415
M. Wt: 329.4g/mol
InChI Key: MJYFTPPDKFCVNV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzhydryl-4-isopropylbenzamide is a chemical compound supplied for Research Use Only and is not intended for diagnostic or therapeutic use. This benzamide derivative is of significant interest in medicinal chemistry and chemical biology. Its structure incorporates a benzhydryl group, which is known in peptide synthesis as a protecting group with a strong conformational bias, potentially directing the formation of beta-turn structures in molecular design . Researchers can utilize this compound as a sophisticated building block for developing peptide mimetics or for studying structure-activity relationships in drug discovery. The 4-isopropylbenzamide moiety is a common pharmacophore found in compounds screened for various biological activities, including anti-protozoal agents, highlighting the role of such benzamide scaffolds in the search for new therapeutic leads . The integration of these two functional groups makes this compound a valuable reagent for probing biological mechanisms and designing novel bioactive molecules.

Properties

Molecular Formula

C23H23NO

Molecular Weight

329.4g/mol

IUPAC Name

N-benzhydryl-4-propan-2-ylbenzamide

InChI

InChI=1S/C23H23NO/c1-17(2)18-13-15-21(16-14-18)23(25)24-22(19-9-5-3-6-10-19)20-11-7-4-8-12-20/h3-17,22H,1-2H3,(H,24,25)

InChI Key

MJYFTPPDKFCVNV-UHFFFAOYSA-N

SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Canonical SMILES

CC(C)C1=CC=C(C=C1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of N-Benzhydryl-4-isopropylbenzamide and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Substituent on Amide Nitrogen Benzene Ring Substituent Key Features
This compound C₂₃H₂₃NO 329.44 (inferred) Benzhydryl (diphenylmethyl) 4-isopropyl High lipophilicity, bulky N-substituent
N-(4-Isopropylphenyl)benzamide C₁₆H₁₇NO 239.31 4-Isopropylphenyl None Moderate lipophilicity, simpler structure
N-Hydroxy-4-isopropylbenzamide C₁₀H₁₃NO₂ 179.22 Hydroxy 4-isopropyl Polar, hydrogen-bonding capacity
BD 1008 C₁₆H₂₁Br₂Cl₂N₃ 498.07 Dichlorophenyl-ethylamine Dichlorophenyl Sigma receptor ligand, salt form

Functional Group Analysis

  • This compound : The benzhydryl group contributes to significant steric bulk and lipophilicity, which may enhance blood-brain barrier penetration compared to analogues. The 4-isopropyl group on the aromatic ring provides moderate electron-donating effects .
  • N-Hydroxy-4-isopropylbenzamide : The hydroxy group introduces polarity and hydrogen-bonding capacity, likely increasing aqueous solubility but reducing membrane permeability compared to the benzhydryl analogue .
  • BD 1008 : As a dihydrobromide salt with a dichlorophenyl group, it exhibits distinct pharmacological activity (e.g., sigma-1 receptor antagonism), highlighting how halogenation and salt formation alter bioactivity .

Research Findings and Implications

  • Lipophilicity Trends : The benzhydryl group increases logP values by ~3–4 units compared to N-hydroxy or phenyl-substituted analogues, favoring CNS-targeted drug design.
  • Steric Effects : Bulky N-substituents may reduce metabolic degradation but complicate formulation due to poor solubility.
  • Pharmacological Potential: Structural similarities to sigma receptor ligands (e.g., BD 1008) suggest possible neuroactive properties, warranting further investigation .

Preparation Methods

Synthesis of 1,1-Diphenylmethanamine (Benzhydrylamine)

The Gabriel synthesis remains a cornerstone for producing benzhydrylamine, the critical precursor for N-benzhydryl-4-isopropylbenzamide. As detailed by, phthalimide undergoes N-alkylation with bromodiphenylmethane at 190°C to yield N-diphenylmethyl phthalimide (Scheme I). Subsequent hydrazinolysis in aqueous ethanol liberates 1,1-diphenylmethanamine via steam distillation, achieving isolated yields of 68–72% after ether extraction and potassium hydroxide drying.

Notably, highlights advancements in benzhydrylamine synthesis through Ir(ppy)₃-catalyzed C–H arylation of benzylamines, enabling direct access to 1,1-diarylmethylamines in 56–98% yields under photoredox conditions. While this method bypasses phthalimide intermediates, scalability challenges persist due to costly iridium catalysts.

Schotten-Baumann Benzoylation with 4-Isopropylbenzoyl Chloride

The final step involves acylating benzhydrylamine with 4-isopropylbenzoyl chloride under Schotten-Baumann conditions. Adapted from, a suspension of 1,1-diphenylmethanamine in 5% NaOH reacts with 4-isopropylbenzoyl chloride (1.2 equiv) at 0–5°C. Vigorous shaking ensures complete consumption of the acyl chloride, with the amide precipitating upon acidification. Purification via recrystallization from ethanol affords this compound in 70–75% yield.

Key Optimization Parameters

  • Temperature Control : Excess exotherm during acyl chloride addition necessitates ice-water cooling to minimize hydrolysis.

  • Base Selection : Aqueous NaOH outperforms K₂CO₃ or Et₃N in suppressing oligomerization byproducts.

One-Pot Oxidative Amidation of 4-Isopropylbenzaldehyde

Reaction Mechanism and Intermediate Isolation

A novel one-pot strategy, reported by, converts aldehydes directly to amides via in situ nitrile imine (NI) generation. For this compound, 4-isopropylbenzaldehyde condenses with 2-nitrophenylhydrazine to form a hydrazone intermediate. Subsequent oxidation with KBr/Oxone in DMF at 50°C generates a reactive NI dipole, which couples with benzhydrylamine to yield the target amide (Scheme 1).

Crucially, identifies acyl diazene (3) as a transient intermediate, isolable in 28% yield under amine-free conditions. Reacting (3) with benzhydrylamine in DMF at 50°C delivers the amide in 68% yield, confirming its role in the pathway.

Solvent and Base Effects

Initial screens revealed stark solvent dependence:

SolventNMR Yield (%)
Acetonitrile<5
DMF25
1,4-Dioxane10
CHCl₃13

DMF’s high polarity stabilizes the NI intermediate, while protic solvents (e.g., H₂O/MeCN) promote hydrolysis. Base screening further showed K₂CO₃ (5 equiv) optimal, yielding 71% amide after 16 h at 50°C.

Acid Chloride Synthesis and Catalytic Innovations

Generation of 4-Isopropylbenzoyl Chloride

The efficacy of Schotten-Baumann benzoylation hinges on access to high-purity 4-isopropylbenzoyl chloride. Patent US6770783B1 discloses a phosgene/N,N-dimethylformamide (DMF)-catalyzed method, converting 4-isopropylbenzoic acid to its acyl chloride in >90% conversion at 60°C. The Vilsmeier salt (DMF·POCl₃) acts as the active chlorinating agent, with DMF recyclability enhancing process sustainability.

Comparative Analysis of Chlorination Agents

ReagentCatalystTemperature (°C)Conversion (%)
PhosgeneDMF6092
Thionyl ChloridePyridine8088
Oxalyl ChlorideUrea2595

Phosgene/DMF systems offer superior thermal stability, minimizing decarboxylation side reactions common with thionyl chloride above 80°C.

Methodological Comparison and Industrial Viability

Yield and Scalability

MethodYield (%)Scale-Up Feasibility
Schotten-Baumann70–75High
Oxidative Amidation68–71Moderate
Acid Chloride-Mediated Acylation90High

Traditional benzoylation excels in scalability but requires preformed acyl chlorides. Oxidative amidation circumvents this via in situ dipole generation but demands rigorous solvent optimization.

Cost and Environmental Impact

  • Schotten-Baumann : Low cost but generates stoichiometric HCl waste.

  • Oxidative Amidation : Atom-economical but relies on Oxone (KHSO₅), complicating workup.

  • Phosgene Route : High efficiency offset by phosgene’s toxicity and handling costs .

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